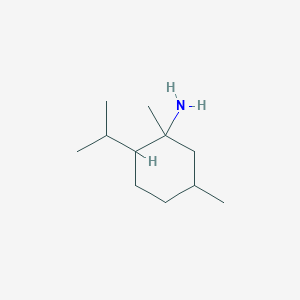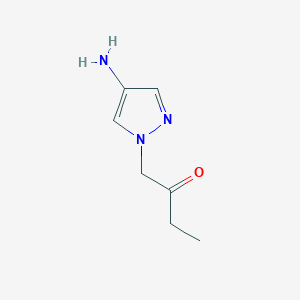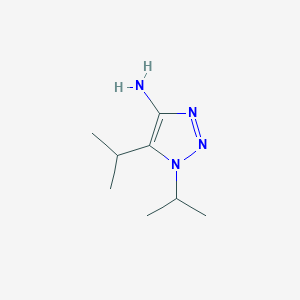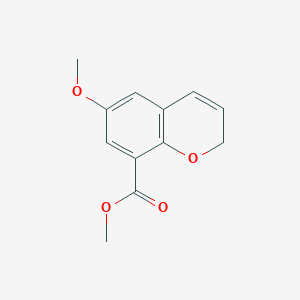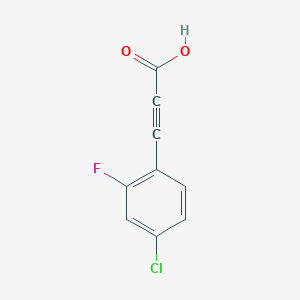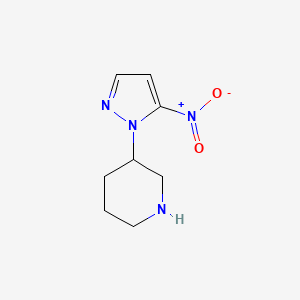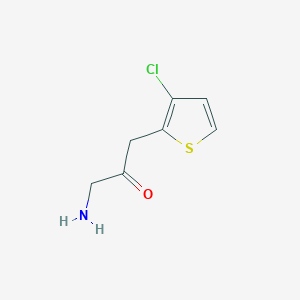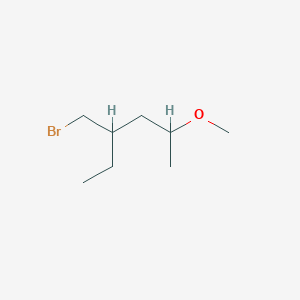
4-(Bromomethyl)-2-methoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-methoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to the fourth carbon of a hexane chain, with a methoxy group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methoxyhexane can be achieved through several methods. One common approach involves the bromination of 2-methoxyhexane. This process typically requires the use of bromine (Br₂) in the presence of a radical initiator or under UV light to facilitate the substitution reaction. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of hydrobromic acid (HBr) in combination with a suitable catalyst can also be employed to achieve high efficiency and selectivity in the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-methoxyhexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-methoxyhex-1-ene.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions can also be performed to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH₃)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
Nucleophilic Substitution: 4-(Hydroxymethyl)-2-methoxyhexane, 4-(Cyanomethyl)-2-methoxyhexane
Elimination: 2-Methoxyhex-1-ene
Oxidation: 4-(Formylmethyl)-2-methoxyhexane, 4-(Carboxymethyl)-2-methoxyhexane
Reduction: 4-(Hydroxymethyl)-2-methoxyhexane
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-methoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Material Science: It can be used in the preparation of polymers and advanced materials with specific properties. The methoxy group provides a site for further functionalization, enabling the design of materials with tailored characteristics.
Chemical Biology: The compound can be employed in the modification of biomolecules for studying biological processes. .
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-methoxyhexane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological modifications. The methoxy group can also participate in reactions, either as a leaving group or through oxidation and reduction processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-methoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and selectivity.
4-(Hydroxymethyl)-2-methoxyhexane: Contains a hydroxyl group instead of a bromomethyl group. It is less reactive towards nucleophiles but can undergo oxidation and reduction reactions.
4-(Methoxymethyl)-2-methoxyhexane: Features a methoxymethyl group, which is less reactive than the bromomethyl group but can still participate in substitution reactions.
Uniqueness
4-(Bromomethyl)-2-methoxyhexane is unique due to the presence of both a bromomethyl and a methoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The bromomethyl group offers high reactivity towards nucleophiles, while the methoxy group provides a site for further functionalization .
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methoxyhexane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
HTZLYVUYELYUGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


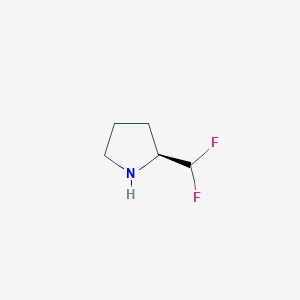
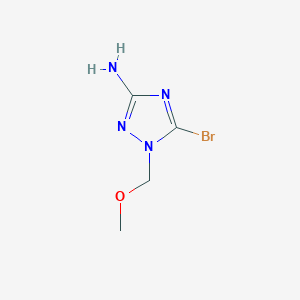

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
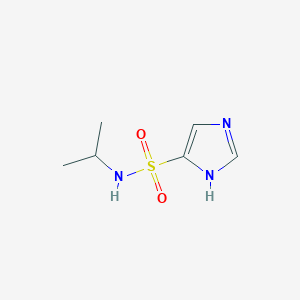
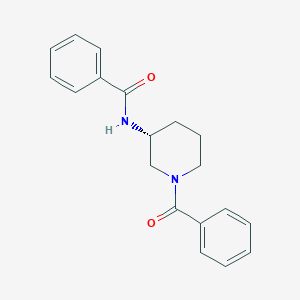
methanol](/img/structure/B13165657.png)
